N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
Description
The compound N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide features a hybrid heterocyclic scaffold combining a 1,2,4-thiadiazole ring and a 1H-1,2,3-triazole moiety. The thiadiazole core is substituted at position 3 with a 1-(2-bromophenyl)-5-methyltriazol-4-yl group and at position 5 with a 4-methylbenzamide moiety.
Properties
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-11-7-9-13(10-8-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-6-4-3-5-14(15)20/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYJBRCNUQGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: : This involves the cyclization of 2-bromoaniline with a suitable acetylenic compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.
Introduction of the Thiadiazole Ring: : The triazole intermediate is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the 1,2,4-thiadiazole ring.
Formation of the Benzamide Moiety: : Finally, the thiadiazole-triazole intermediate is acylated with 4-methylbenzoyl chloride to obtain the desired this compound.
Industrial Production Methods: In industrial settings, the synthesis process can be scaled up using optimized reaction conditions such as:
Solvent choice to maximize yield and purity.
Temperature control to ensure selective reactions.
Catalysts and reagents that are cost-effective and efficient.
Continuous flow chemistry techniques to enhance reaction rates and scalability.
Chemical Reactions Analysis
Bromophenyl Group Reactivity
The 2-bromophenyl substituent participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions :
These reactions enable strategic modifications to enhance solubility or introduce pharmacophoric groups for biological activity optimization.
1,2,3-Triazole Ring Reactivity
The 1,2,3-triazole core undergoes cycloadditions and alkylation :
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Click Chemistry | Cu(I) catalyst, terminal alkyne | 1,4-Disubstituted triazole derivatives via Huisgen cycloaddition | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Methyl or benzyl group introduction at N1 position | |
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Formation of triazole N-oxide derivatives |
The triazole ring’s stability under acidic/basic conditions makes it suitable for modular derivatization.
1,2,4-Thiadiazole Ring Reactivity
The thiadiazole moiety engages in ring-opening and electrophilic substitution :
| Reaction Type | Reagents/Conditions | Outcome | Reference |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of triazole have been widely studied for their efficacy against various bacterial strains and fungi. The specific compound under discussion has shown potential in preliminary studies to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study conducted on similar triazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide could be further explored for its antimicrobial potential through in vitro assays and molecular docking studies to understand its binding affinity to bacterial enzymes .
Anticancer Activity
The anticancer properties of compounds with similar structures have been extensively researched. The presence of the triazole ring is particularly noteworthy due to its association with various anticancer activities.
Case Study: Anticancer Screening
In a related study involving triazole derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF7). The molecular docking studies suggested effective binding interactions with target proteins involved in cancer pathways . This positions this compound as a candidate for further development as an anticancer agent.
Agricultural Applications
In addition to its medicinal properties, compounds featuring thiadiazole and triazole rings have been recognized for their applications in agriculture as fungicides and herbicides. Their ability to inhibit specific biochemical pathways in plants makes them valuable in crop protection strategies.
Potential Use as a Fungicide
Studies have indicated that similar compounds can effectively control fungal pathogens in crops. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth. Thus, this compound may hold promise as a novel agricultural fungicide pending further research .
Summary of Findings
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Enzyme inhibition, interaction with DNA/RNA, and receptor binding.
Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes (e.g., kinases), and disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiadiazole-triazole hybrid is distinct from benzoxazole- or benzothiazole-containing analogs, which may influence electronic properties and bioavailability .
- The 2-bromophenyl substituent on the triazole is a rare modification compared to the more common 4-bromophenyl in analogs .
Spectroscopic and Analytical Comparison
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
Key Observations :
Key Observations :
- Amide-linked benzamide moieties (as in ) are associated with enhanced bioavailability and target binding.
Biological Activity
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in medicinal chemistry.
Compound Overview
Chemical Structure:
The compound features multiple functional groups:
- A triazole ring
- A thiadiazole ring
- A bromophenyl group
- A benzamide moiety
The molecular formula is , with a molecular weight of approximately 471.3 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds containing the triazole and thiadiazole rings can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure may enhance these properties compared to other halogenated analogs .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 μg/mL |
| Compound B | S. aureus | 25 μg/mL |
| N-{...} | Pseudomonas spp. | 15 μg/mL |
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects:
- Cell Line Studies: In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity. For example, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Breast Cancer | 78.0 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has shown inhibitory effects on enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in various signaling pathways related to cancer progression .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Antimicrobial Properties: A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant strains .
- Anticancer Efficacy: Another research project focused on the synthesis of triazole derivatives reported significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications to the thiadiazole and triazole frameworks could lead to enhanced biological activity .
Q & A
Q. What are the optimal synthetic routes for N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide?
- Methodology : Multi-step synthesis involving: (i) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . (ii) Thiadiazole ring closure using thiourea derivatives under reflux in DMF . (iii) Amide coupling with 4-methylbenzoyl chloride in the presence of HATU/DIPEA .
- Optimization : Reaction conditions (e.g., 60–80°C for CuAAC, 24–48 hr reaction times) and solvent polarity (DMF > acetonitrile) critically influence yields (~40–60%) .
Q. How is the compound’s structure confirmed post-synthesis?
- Analytical workflow :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~470 g/mol) with isotopic patterns for bromine .
- X-ray crystallography : Resolves stereoelectronic effects of the thiadiazole-triazole junction (analog data in ).
Q. What in vitro assays are suitable for initial biological screening?
- Priority targets :
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive pathogens (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ thresholds <10 µM .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Troubleshooting :
- Dynamic effects : Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to identify conformational exchange .
- Adduct formation : For ESI-MS, optimize ionization parameters (e.g., reduce source voltage to minimize Na⁺/K⁺ adducts) .
- X-ray vs. DFT discrepancies : Reconcile bond angles/lengths using B3LYP/6-31G* calculations (see ).
Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
- Key modifications :
- Bromophenyl substitution : Replace 2-bromo with 4-fluoro to assess halogen bonding effects on kinase selectivity .
- Methyl group tuning : Remove the 5-methyl on triazole to evaluate steric hindrance in target binding pockets .
- Thiadiazole bioisosteres : Replace with oxadiazole to modulate electron-withdrawing properties .
Q. How to address low solubility in pharmacokinetic studies?
- Formulation strategies :
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) for in vivo dosing .
- Nanoparticle encapsulation : PLGA-based carriers improve bioavailability (tested in analogs ).
- Salt formation : Explore hydrochloride or mesylate salts via pH-dependent crystallization .
Q. What mechanistic insights explain conflicting cytotoxicity data across cell lines?
- Hypothesis testing :
- Proteomics : SILAC-based profiling to identify off-target interactions (e.g., tubulin vs. kinases) .
- ROS modulation : Measure intracellular reactive oxygen species (DCFH-DA assay) to link toxicity to oxidative stress .
- Metabolic stability : LC-MS/MS to quantify hepatic clearance in microsomal assays (e.g., human CYP3A4) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
